Cas no 1217473-52-3 ((S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride)

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride structure
1217473-52-3 structure
Product Name:(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride
N.o CAS:1217473-52-3
MF:C8H10ClF2N
MW:193.62150812149
MDL:MFCD12757708
CID:1036887
PubChem ID:52991924
Update Time:2025-07-27

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride
    • (S)-1-(2,6-Difluorophenyl)ethamine hydrochloride
    • AKOS015969085
    • Benzenemethanamine, 2,6-difluoro-alpha-methyl-, hydrochloride (1:1), (alphaS)-
    • A888649
    • 1217473-52-3
    • (S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride
    • (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE-HCl
    • (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride
    • (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
    • DTXSID50681085
    • (S)-1-(2,6-Difluorophenyl)ethanamine HCl
    • SCHEMBL16321559
    • (S)-1-(2,6-Difluorophenyl)ethanaminehydrochloride
    • MFCD12757708
    • (1S)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride
    • 1309598-68-2
    • EN300-7409882
    • CS-0040294
    • AKOS015923175
    • (1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride
    • J-502118
    • DS-14072
    • MDL: MFCD12757708
    • Inchi: 1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
    • Chave InChI: PEZUBPXSPPADIL-JEDNCBNOSA-N
    • SMILES: Cl.FC1C=CC=C(C=1[C@H](C)N)F

Propriedades Computadas

  • Massa Exacta: 193.0469833g/mol
  • Massa monoisotópica: 193.0469833g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 119
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26Ų
  • XLogP3: 1.4

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride Preçomais >>

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